![molecular formula C25H24N4O3 B4187008 N-{2-[2-(benzoylamino)ethyl]-1-methyl-1H-benzimidazol-6-yl}-2-methoxybenzamide](/img/structure/B4187008.png)
N-{2-[2-(benzoylamino)ethyl]-1-methyl-1H-benzimidazol-6-yl}-2-methoxybenzamide
Overview
Description
N-{2-[2-(benzoylamino)ethyl]-1-methyl-1H-benzimidazol-6-yl}-2-methoxybenzamide, commonly known as BMB, is a benzimidazole derivative that has been extensively studied for its potential therapeutic applications. BMB is a small molecule that exhibits potent inhibitory activity against several enzymes and receptors, making it a promising candidate for the development of novel drugs.
Mechanism of Action
BMB exerts its pharmacological effects through the inhibition of several enzymes and receptors, including histone deacetylases (HDACs), tubulin, and topoisomerase II. BMB has also been shown to modulate the activity of several signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
BMB has been shown to exhibit potent anticancer activity, both in vitro and in vivo, through the induction of apoptosis and cell cycle arrest. BMB has also been shown to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases. Additionally, BMB has been shown to exhibit potent antimicrobial activity against several pathogens, including bacteria and viruses.
Advantages and Limitations for Lab Experiments
One of the major advantages of using BMB in laboratory experiments is its potent inhibitory activity against several enzymes and receptors, making it a valuable tool for studying various biological processes. However, one of the limitations of using BMB is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Future Directions
There are several potential future directions for the study of BMB, including the development of novel drugs based on its structure, the elucidation of its mechanism of action against different targets, and the investigation of its potential therapeutic applications in various fields of medicine. Additionally, further studies are needed to determine the optimal dosing and administration of BMB for different indications.
Scientific Research Applications
BMB has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and infectious diseases. BMB has been shown to exhibit potent inhibitory activity against several enzymes and receptors, making it a promising candidate for the development of novel drugs.
properties
IUPAC Name |
N-[2-(2-benzamidoethyl)-3-methylbenzimidazol-5-yl]-2-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-29-21-16-18(27-25(31)19-10-6-7-11-22(19)32-2)12-13-20(21)28-23(29)14-15-26-24(30)17-8-4-3-5-9-17/h3-13,16H,14-15H2,1-2H3,(H,26,30)(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAXFGKMPFPCIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3OC)N=C1CCNC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-benzamidoethyl)-3-methylbenzimidazol-5-yl]-2-methoxybenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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